(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron
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Overview
Description
8-Desphenyl-8-trifluoromethyl Bodipy 8 is a derivative of boron-dipyrromethene (BODIPY) dyes, known for their exceptional photophysical properties. These compounds are widely used in various scientific fields due to their strong absorption and emission in the visible and near-infrared regions, high fluorescence quantum yields, and excellent photostability . The unique structure of 8-Desphenyl-8-trifluoromethyl Bodipy 8, which includes a trifluoromethyl group, enhances its chemical stability and fluorescence properties, making it a valuable tool in research and industrial applications.
Preparation Methods
The synthesis of 8-Desphenyl-8-trifluoromethyl Bodipy 8 typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the formation of the dipyrromethene core, followed by the introduction of the boron center. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of BODIPY dyes, including 8-Desphenyl-8-trifluoromethyl Bodipy 8, often involves large-scale synthesis using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
Scientific Research Applications
8-Desphenyl-8-trifluoromethyl Bodipy 8 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-Desphenyl-8-trifluoromethyl Bodipy 8 exerts its effects involves:
Molecular Targets and Pathways: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death.
Pathways Involved: The primary pathways include energy transfer to oxygen molecules and subsequent generation of reactive oxygen species, as well as fluorescence emission upon excitation by light.
Comparison with Similar Compounds
8-Desphenyl-8-trifluoromethyl Bodipy 8 can be compared with other BODIPY derivatives:
Similar Compounds: Other BODIPY derivatives include 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene and its analogs, such as aza-BODIPY.
Uniqueness: The presence of the trifluoromethyl group in 8-Desphenyl-8-trifluoromethyl Bodipy 8 enhances its chemical stability and fluorescence properties compared to other BODIPY derivatives. This makes it particularly useful in applications requiring high photostability and strong fluorescence.
Properties
Molecular Formula |
C28H18BF5N2O4 |
---|---|
Molecular Weight |
552.3 g/mol |
IUPAC Name |
2,2-difluoro-6,16-bis(4-methoxyphenyl)-11-(trifluoromethyl)-7,15-dioxa-3-aza-1-azonia-2-boranuidapentacyclo[10.6.0.03,10.04,8.014,18]octadeca-1(18),4(8),5,9,11,13,16-heptaene |
InChI |
InChI=1S/C28H18BF5N2O4/c1-37-17-7-3-15(4-8-17)23-11-19-25(39-23)13-21-27(28(30,31)32)22-14-26-20(36(22)29(33,34)35(19)21)12-24(40-26)16-5-9-18(38-2)10-6-16/h3-14H,1-2H3 |
InChI Key |
HIHVCWVLLXKIRM-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC3=C2C=C(O3)C4=CC=C(C=C4)OC)C(=C5[N+]1=C6C=C(OC6=C5)C7=CC=C(C=C7)OC)C(F)(F)F)(F)F |
Origin of Product |
United States |
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